Welcome to the BenchChem Online Store!
molecular formula C28H54O6Sn B8798711 Butyltin tris-(2-ethylhexanoate)

Butyltin tris-(2-ethylhexanoate)

Cat. No. B8798711
M. Wt: 605.4 g/mol
InChI Key: GVKORIDPEBYOFR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05892097

Procedure details

In a three-necked, round-bottomed flask fitted with a stirrer, thermometer, reflux condenser with a trap to collect distilled off methanol and later isooctanol and a vacuum connection are added 200 g (0.684 mole) of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, 178 g (1.37 moles, 100% excess) of isooctanol (Exxal®-8, Exxon) and 0.05 g (0.0000826 mole; 50 ppm of tin in final product) of butyltin tris-(2-ethylhexanoate) (Fascat® 9102, Elf-Atochem). The reaction mixture is subjected to a reduced pressure of 400 mm Hg and the flask is heated to 140°-150° C. Methanol begins to be evolved and is collected in the trap receiver. When the reaction mixture reaches 160° C., reflux of isooctanol is observed and becomes vigorous at 170°-180° C. while the evolution of methanol subsides. At this point, the excess isooctanol is then stripped into the trap receiver and the pressure in the system is ultimately reduced to 5 mm Hg. When all the excess isooctanol is removed, the residue in the flask is cooled under nitrogen and is the desired title compound in essentially quantitative yield (over 99% by weight).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])([CH3:4])([CH3:3])[CH3:2].C(O)[CH2:23][CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28].C(C(CCCC)C([O-])=O)C.C(C(CCCC)C([O-])=O)C.C(C(CCCC)C([O-])=O)C.C([Sn+3])CCC>>[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([O:12][CH2:13][CH2:23][CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[O:11])([CH3:3])([CH3:4])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CCC(=O)OC)C=C(C1O)C(C)(C)C
Name
Quantity
178 g
Type
reactant
Smiles
C(CCCCC(C)C)O
Name
Quantity
0.05 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.C(CCC)[Sn+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked, round-bottomed flask fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser with a trap
CUSTOM
Type
CUSTOM
Details
to collect
DISTILLATION
Type
DISTILLATION
Details
distilled off methanol and later isooctanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(CCC(=O)OCCCCCC(C)C)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.